molecular formula C20H20Cl2FN5OS B1516350 1-(3-Chloro-2-fluorobenzoyl)-4-[[6-(2-thiazolylamino)-2-pyridinyl]methyl]piperazine hydrochloride

1-(3-Chloro-2-fluorobenzoyl)-4-[[6-(2-thiazolylamino)-2-pyridinyl]methyl]piperazine hydrochloride

Cat. No. B1516350
M. Wt: 468.4 g/mol
InChI Key: ZHKYCPIMOKLVAX-UHFFFAOYSA-N
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Patent
US07834018B2

Procedure details

5.09 g of 6-((4-(3-chloro-2-fluorobenzoyl)piperazin-1-yl)methyl)-N-thiazol-2-ylpyridin-2-amine (Example 5) was suspended in 100 ml of ethanol, and aqueous hydrogen chloride solution (1.0 M, 11.8 ml) was added thereto at room temperature. The reaction mixture was stirred at 80° C. for 30 minutes and then cooled and evaporated. The resulting residue was dissolved in 250 ml of ethanol by heating under reflux. Then stirring and heating were stopped and the solution was cooled slowly to room temperature. The precipitate was filtered and dried to give 6-((4-(3-chloro-2-fluorobenzoyl)piperazin-1-yl)methyl)-N-thiazol-2-ylpyridin-2-amine hydrochloride as crystal.
Quantity
11.8 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:29])=[C:4]([CH:26]=[CH:27][CH:28]=1)[C:5]([N:7]1[CH2:12][CH2:11][N:10]([CH2:13][C:14]2[N:19]=[C:18]([NH:20][C:21]3[S:22][CH:23]=[CH:24][N:25]=3)[CH:17]=[CH:16][CH:15]=2)[CH2:9][CH2:8]1)=[O:6].Cl>C(O)C>[ClH:1].[Cl:1][C:2]1[C:3]([F:29])=[C:4]([CH:26]=[CH:27][CH:28]=1)[C:5]([N:7]1[CH2:12][CH2:11][N:10]([CH2:13][C:14]2[N:19]=[C:18]([NH:20][C:21]3[S:22][CH:23]=[CH:24][N:25]=3)[CH:17]=[CH:16][CH:15]=2)[CH2:9][CH2:8]1)=[O:6] |f:3.4|

Inputs

Step One
Name
Quantity
5.09 g
Type
reactant
Smiles
ClC=1C(=C(C(=O)N2CCN(CC2)CC2=CC=CC(=N2)NC=2SC=CN2)C=CC1)F
Step Two
Name
Quantity
11.8 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in 250 ml of ethanol
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
STIRRING
Type
STIRRING
Details
Then stirring
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled slowly to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.ClC=1C(=C(C(=O)N2CCN(CC2)CC2=CC=CC(=N2)NC=2SC=CN2)C=CC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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